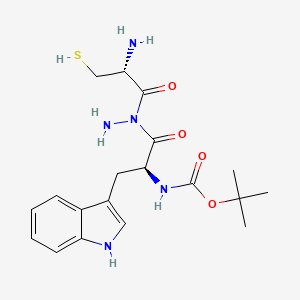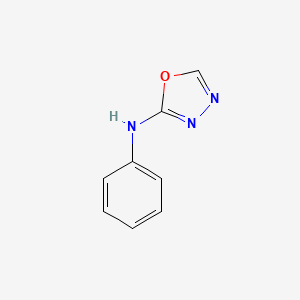
L-Alanyl-L-prolyl-L-alanyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-prolyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: alanine, proline, alanine, and alanine. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-prolyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and reproducibility. The use of large-scale reactors and advanced purification systems allows for the production of high-purity peptides suitable for various applications.
化学反応の分析
Types of Reactions
L-Alanyl-L-prolyl-L-alanyl-L-alanine can undergo several types of chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the tetrapeptide into its constituent amino acids.
Oxidation: The peptide can undergo oxidation reactions, particularly at the proline residue, leading to the formation of oxidized derivatives.
Substitution: The amino acid residues can be modified through substitution reactions, where specific side chains are replaced with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used for side-chain modifications.
Major Products Formed
Hydrolysis: Yields individual amino acids (alanine and proline).
Oxidation: Produces oxidized derivatives of the peptide.
Substitution: Results in modified peptides with altered side chains.
科学的研究の応用
L-Alanyl-L-prolyl-L-alanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in wound healing.
Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.
作用機序
The mechanism of action of L-Alanyl-L-prolyl-L-alanyl-L-alanine involves its interaction with specific molecular targets and pathways. As a peptide, it can bind to receptors on cell surfaces, triggering intracellular signaling cascades. The proline residue introduces a conformational constraint, influencing the peptide’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide consisting of alanine and glutamine, used in dietary supplementation and parenteral nutrition.
L-Alanyl-L-phenylalanine: A dipeptide composed of alanine and phenylalanine, studied for its metabolic properties.
L-Alanyl-L-valine: A dipeptide of alanine and valine, known for its sorption properties and thermal stability.
Uniqueness
L-Alanyl-L-prolyl-L-alanyl-L-alanine is unique due to the presence of proline, which introduces a rigid structure and influences the peptide’s conformational properties. This rigidity can enhance the peptide’s stability and binding specificity, making it valuable for various research and industrial applications.
特性
| 82748-47-8 | |
分子式 |
C14H24N4O5 |
分子量 |
328.36 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O5/c1-7(15)13(21)18-6-4-5-10(18)12(20)16-8(2)11(19)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,20)(H,17,19)(H,22,23)/t7-,8-,9-,10-/m0/s1 |
InChIキー |
CWOGQWPWTYDCOV-XKNYDFJKSA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)

